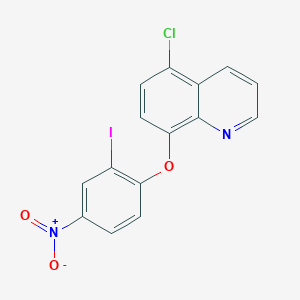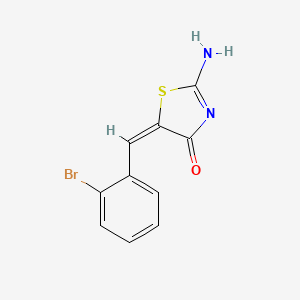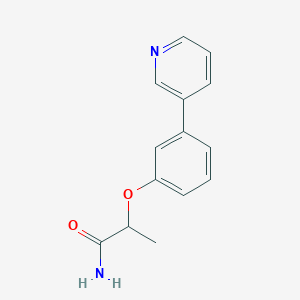![molecular formula C18H27NO6 B6098209 4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B6098209.png)
4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as IPMP or 4-IPMP and is a morpholine derivative that is used in various scientific studies. The purpose of
Mécanisme D'action
The mechanism of action of 4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate is not fully understood. However, it is believed that this compound acts as an antagonist at certain receptors in the brain. By blocking these receptors, it may be possible to reduce the symptoms of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have an impact on the levels of certain neurotransmitters in the brain. It may also have an effect on the activity of certain enzymes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, this compound has a high affinity for certain receptors in the brain, which makes it useful in studying the effects of drugs on these receptors. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions that could be pursued in the study of 4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate. One possible direction is to further investigate the mechanism of action of this compound. This could involve studying its effects on different cell types and its interactions with other compounds in the body. Another direction is to explore the potential therapeutic applications of this compound in the treatment of various diseases. This could involve testing its efficacy in animal models or in clinical trials. Finally, it may be possible to develop new analogs of this compound that have improved properties for use in research.
Méthodes De Synthèse
The synthesis of 4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate is a multi-step process that involves the reaction of morpholine with 3-isopropylphenol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then treated with oxalic acid to form the oxalate salt of 4-IPMP. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate has been used in various scientific studies due to its potential applications in research. This compound has been shown to have an affinity for certain receptors in the brain, which makes it useful in studying the effects of drugs on these receptors. It has also been used in studies related to the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
oxalic acid;4-[3-(3-propan-2-ylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-14(2)15-5-3-6-16(13-15)19-10-4-7-17-8-11-18-12-9-17;3-1(4)2(5)6/h3,5-6,13-14H,4,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOGQVSYKFXTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6098136.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6098139.png)
![2-[1-(2-fluorobenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6098150.png)
![4-[4-(benzyloxy)phenyl]-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6098161.png)
![[1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6098167.png)
![5-acetyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B6098179.png)


![2-(3-methoxy-1-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6098214.png)
![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B6098217.png)

![ethyl cyano[(2,4,5-trichlorophenyl)hydrazono]acetate](/img/structure/B6098227.png)
![N-benzyl-2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6098231.png)